An In-depth Technical Guide to the Chemical Properties and Potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
An In-depth Technical Guide to the Chemical Properties and Potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic and structural features have made it a fertile ground for the discovery of compounds with a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[2][3] This guide delves into a specific, less-explored derivative: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol . While detailed experimental data for this particular isomer remains limited in publicly accessible literature, this document aims to provide a comprehensive technical overview by leveraging data from closely related analogues and predictive models. We will explore its fundamental chemical properties, plausible synthetic routes, and potential pharmacological significance, offering a roadmap for researchers venturing into the chemical space of this promising molecule.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of a compound is the cornerstone of any research and development endeavor. For 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol, we can compile a profile based on available data and predictions.
| Property | Value | Source |
| CAS Number | 2098533-93-3 | Commercial Supplier Data |
| Molecular Formula | C₇H₁₀N₂O | Calculated |
| Molecular Weight | 138.17 g/mol | Calculated |
| Predicted Boiling Point | 365.0 ± 35.0 °C | Predictive Model |
| Predicted pKa | 7.75 ± 0.20 | Predictive Model[4] |
| Predicted LogP | 1.21940 | Predictive Model[4] |
Structural Anatomy:
The molecule features a bicyclic system where an imidazole ring is fused to a tetrahydropyridine ring. The hydroxyl group at the 6-position of the saturated ring is a key functional group that can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding interactions with biological targets.
Synthesis and Characterization: A Proposed Methodological Framework
Conceptual Synthetic Workflow:
The synthesis of the target molecule could likely be achieved through a multi-step process starting from a readily available piperidine derivative. A plausible approach would involve the construction of the fused imidazole ring onto the tetrahydropyridine scaffold.
Detailed Hypothetical Protocol:
The following protocol is a conceptual outline and would require experimental optimization and validation. It is based on general principles for the synthesis of similar heterocyclic systems.[5]
Step 1: Synthesis of a Key Piperidine Intermediate
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Reaction Setup: To a solution of a suitable protected 4-oxopiperidine in a protic solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
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Execution: Stir the reaction mixture at room temperature for 24-48 hours. The rationale behind using a protected piperidone is to prevent unwanted side reactions and direct the formation of the desired amino alcohol intermediate.
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Work-up and Purification: Quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the protected 4-amino-piperidin-3-ol or a related precursor.
Step 2: Construction of the Imidazo[1,2-a]pyridine Ring System
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Reaction Setup: Dissolve the amino-piperidine intermediate from Step 1 in a suitable solvent such as ethanol or DMF. Add a slight excess of a reagent like chloroacetaldehyde or a bromo-α-keto compound.
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Execution: Heat the reaction mixture to reflux for several hours. This step involves the initial N-alkylation of the secondary amine followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
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Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product. The crude material can then be purified using techniques such as recrystallization or column chromatography to afford the final product, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol.
Characterization Workflow:
A rigorous characterization process is essential to confirm the identity and purity of the synthesized compound.
Potential Biological and Pharmacological Significance
The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated a remarkable range of biological activities, suggesting that 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol could also possess therapeutic potential.
Anticipated Areas of Activity:
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Antifungal Properties: Several studies have highlighted the potent antifungal activity of tetrahydroimidazo[1,2-a]pyridine derivatives, particularly against various Candida species.[3] The mechanism of action is thought to involve the inhibition of essential fungal enzymes.[3]
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Antibacterial Activity: Derivatives of the related tetrahydroimidazo[1,2-a]pyrimidine scaffold have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
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Anticancer Potential: The imidazo[1,2-a]pyridine nucleus is a key component of several compounds investigated for their anticancer properties. These compounds can act through various mechanisms, including the inhibition of protein kinases.
Hypothesized Signaling Pathway Interaction:
Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, it is plausible that 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol could interact with intracellular signaling pathways critical for cell proliferation and survival.
Future Directions and Conclusion
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol represents an intriguing yet underexplored molecule within a pharmacologically significant class of compounds. This guide has provided a foundational understanding of its likely chemical properties and has outlined a strategic approach for its synthesis and characterization based on established chemical principles.
The next critical steps for the scientific community are:
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Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic route, along with comprehensive spectroscopic and physical data, are paramount.
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Biological Screening: A thorough evaluation of its biological activity across a range of assays (e.g., antimicrobial, anticancer, kinase inhibition) is necessary to uncover its therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis of analogues with modifications at the hydroxyl group and other positions on the scaffold will be crucial for optimizing potency and selectivity.
References
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Narayanan, A., Patel, S., Baile, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Kethireddy, V., G, P., & P, R. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Medicinal Chemistry Research, 24(11), 3859-3868. [Link]
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Asghariganjeh, M. R., Mohammadi, A. A., Tahanpesar, E., Rayatzadeh, A., & Makarem, S. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity, 25(1), 509–516. [Link]
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Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (2001). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 1(4), 361-370. [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. [Link]
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Oncu-Oner, D., & Ceylan, S. (2020). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 853-864. [Link]
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